Cas no 2168968-81-6 (3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde)

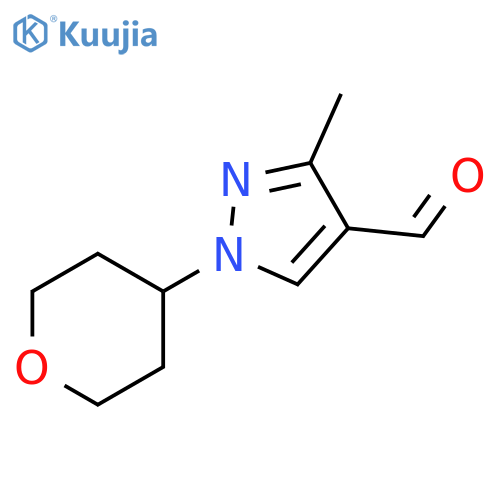

2168968-81-6 structure

商品名:3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde

3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde

-

- インチ: 1S/C10H14N2O2/c1-8-9(7-13)6-12(11-8)10-2-4-14-5-3-10/h6-7,10H,2-5H2,1H3

- InChIKey: FGQGPGIXZMMILF-UHFFFAOYSA-N

- ほほえんだ: N1(C2CCOCC2)C=C(C=O)C(C)=N1

3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1461193-0.25g |

3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde |

2168968-81-6 | 0.25g |

$586.0 | 2023-07-10 | ||

| Enamine | EN300-1461193-5.0g |

3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde |

2168968-81-6 | 5.0g |

$3438.0 | 2023-07-10 | ||

| Enamine | EN300-1461193-1.0g |

3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde |

2168968-81-6 | 1.0g |

$1185.0 | 2023-07-10 | ||

| Chemenu | CM458154-500mg |

3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde |

2168968-81-6 | 95%+ | 500mg |

$932 | 2023-03-10 | |

| Chemenu | CM458154-1g |

3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde |

2168968-81-6 | 95%+ | 1g |

$1189 | 2023-03-10 | |

| Enamine | EN300-1461193-100mg |

3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde |

2168968-81-6 | 100mg |

$410.0 | 2023-09-29 | ||

| Aaron | AR01FIMF-10g |

3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde |

2168968-81-6 | 95% | 10g |

$7037.00 | 2023-12-14 | |

| Enamine | EN300-1461193-5000mg |

3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde |

2168968-81-6 | 5000mg |

$3438.0 | 2023-09-29 | ||

| Aaron | AR01FIMF-100mg |

3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde |

2168968-81-6 | 95% | 100mg |

$589.00 | 2025-02-11 | |

| A2B Chem LLC | AY02491-100mg |

3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde |

2168968-81-6 | 95% | 100mg |

$467.00 | 2024-04-20 |

3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde 関連文献

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

2168968-81-6 (3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde) 関連製品

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量